

# Electrochemical applications of chromium iron oxide electrodes

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## Compound of Interest

Compound Name: Chromium iron oxide

Cat. No.: B3365173

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An overview of the electrochemical applications, performance metrics, and experimental protocols for **chromium iron oxide**-based electrodes.

## Introduction

**Chromium iron oxide** and its composites have emerged as versatile and cost-effective materials in electrochemistry, owing to their rich redox activity, chemical stability, and tunable properties. These materials, encompassing various stoichiometries like Cr-doped  $\alpha\text{-Fe}_2\text{O}_3$ ,  $\text{CrFeO}_3$ , and composites with carbonaceous materials, are integral to advancements in energy storage, environmental sensing, and catalysis. Their performance is largely attributed to the synergistic effects between chromium and iron, which can enhance electrical conductivity, increase active sites, and improve structural stability. This document provides detailed application notes and protocols for researchers utilizing **chromium iron oxide** electrodes in supercapacitors, sensors, and electrocatalysis.

## Application 1: Supercapacitors

**Chromium iron oxide**-based materials are promising for supercapacitors due to their pseudocapacitive behavior, which involves fast and reversible faradaic reactions at the electrode surface, leading to higher energy storage capacity than conventional electric double-layer capacitors.

## Data Presentation: Performance of Chromium Iron Oxide-Based Supercapacitors

Electrode Material	Electrolyte	Specific Capacitance	Areal Capacitance	Energy Density	Power Density	Cycle Stability	Reference
70% CrOOH / 30% rGO	-	-	199.8 mF cm <sup>-2</sup>	8.26 Wh kg <sup>-1</sup>	3756.9 W kg <sup>-1</sup>	Excellent retention over 10,000 cycles	[1]
α-Fe <sub>2</sub> O <sub>3</sub> /rGO	1 M KOH	970 F g <sup>-1</sup> (at 1 A g <sup>-1</sup> )	-	-	-	75% retention after 2000 cycles	[2]
rGO-Fe <sub>2</sub> O <sub>3</sub> (Urea assisted)	1 M KOH	291 F g <sup>-1</sup> (at 1 A g <sup>-1</sup> )	-	-	-	-	[2]
Th.rGO/Cr <sub>2</sub> O <sub>3</sub> (80:20)	-	151 F g <sup>-1</sup> (at 2 mV/s)	-	-	-	-	[3]
HH.rGO/Cr <sub>2</sub> O <sub>3</sub> (80:20)	-	101 F g <sup>-1</sup> (at 2 mV/s)	-	-	-	-	[3]
Cr <sub>2</sub> O <sub>3</sub> encapsulated in SWCNTs	-	~60 F g <sup>-1</sup>	-	-	-	Extremely quick charge propagation	[4]
Cactus-like Cr <sub>2</sub> O <sub>3</sub> (Cr <sub>2</sub> O <sub>3</sub> -C)	-	68 F/g (at 5 mV s <sup>-1</sup> )	-	-	-	Superior performance to solid spheres	[5]

## Experimental Protocols

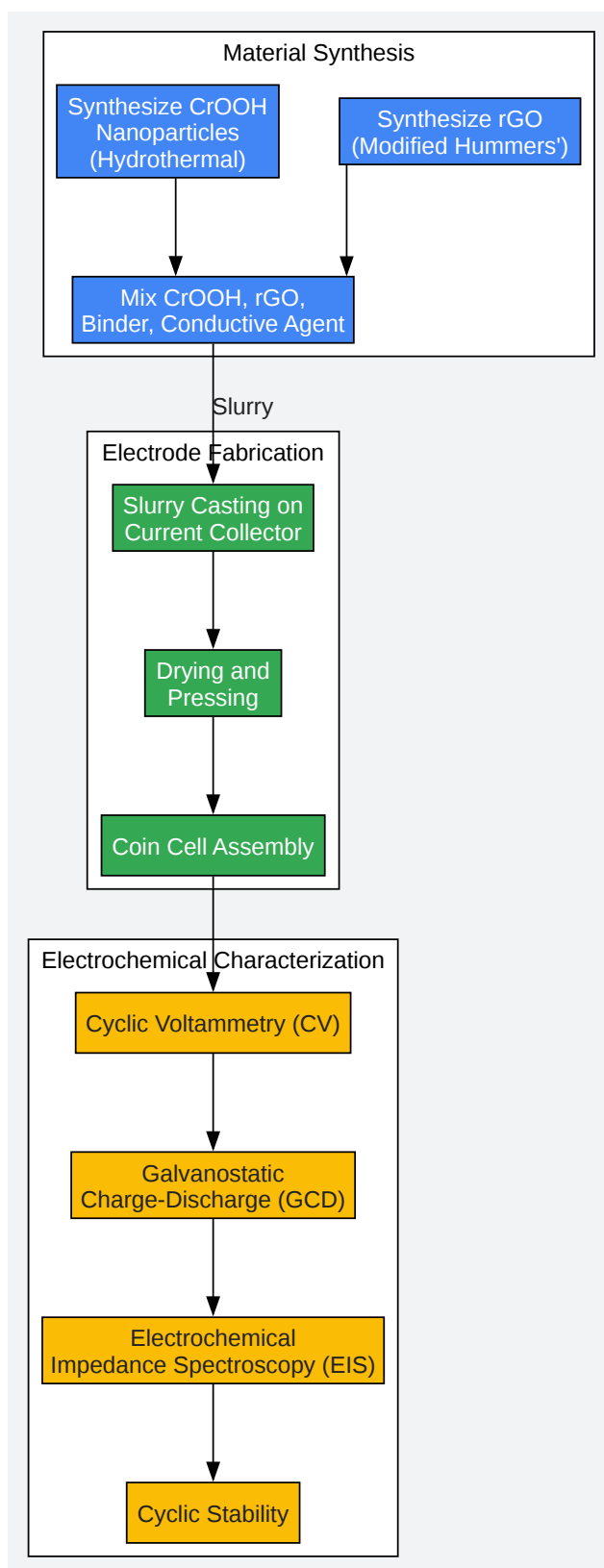
### Protocol 1: Synthesis of CrOOH/rGO Composite Electrode<sup>[1]</sup>

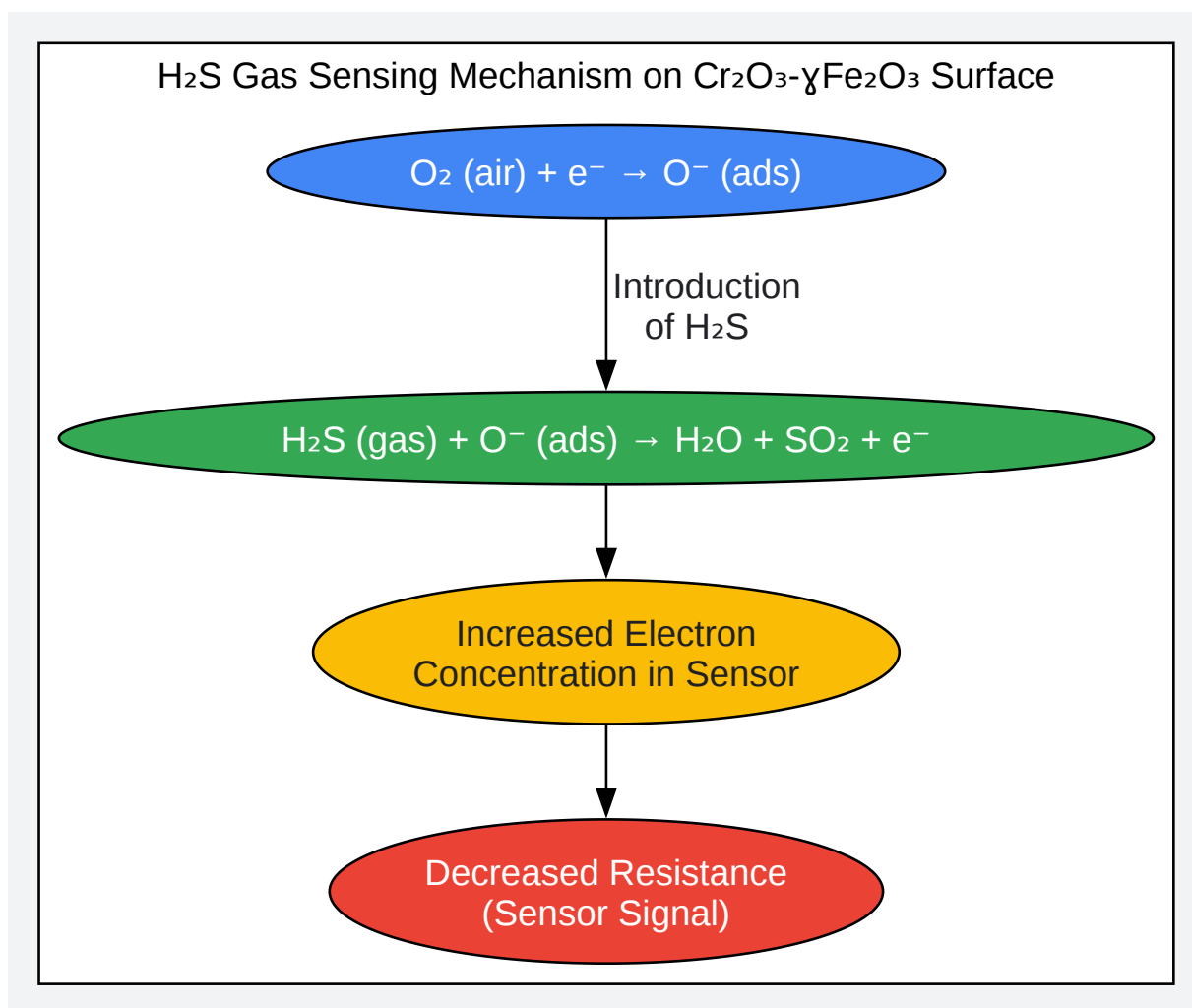
- Synthesis of Ultrasmall CrOOH Nanoparticles:
  1. Dissolve 0.1 M of  $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$  in 100 mL of deionized water.
  2. Add 2 M of sodium hydroxide (NaOH) with constant stirring for 20 minutes.
  3. Add ascorbic acid to the solution and continue stirring.
  4. Transfer the final solution to a Teflon-lined stainless-steel autoclave.
  5. Heat the autoclave at 120 °C for 12 hours for hydrothermal treatment.
  6. After cooling, wash the resulting nanoparticles with deionized water and ethanol, then dry.
- Synthesis of Reduced Graphene Oxide (rGO):
  1. Synthesize Graphene Oxide (GO) from graphite powder using the modified Hummers' method.
  2. Reduce the synthesized GO using ascorbic acid.
- Fabrication of the Supercapacitor Electrode:
  1. Prepare a slurry by mixing the active material (e.g., 70% CrOOH and 30% rGO), carbon black, and polyvinylidene fluoride (PVDF) binder in an 80:10:10 weight ratio in N-methyl-2-pyrrolidone (NMP).
  2. Coat the slurry onto a current collector (e.g., stainless steel).
  3. Dry the coated electrode in a vacuum oven.
  4. Assemble a coin cell (e.g., CR2032) in a glove box using the prepared electrodes, a separator, and an appropriate electrolyte.

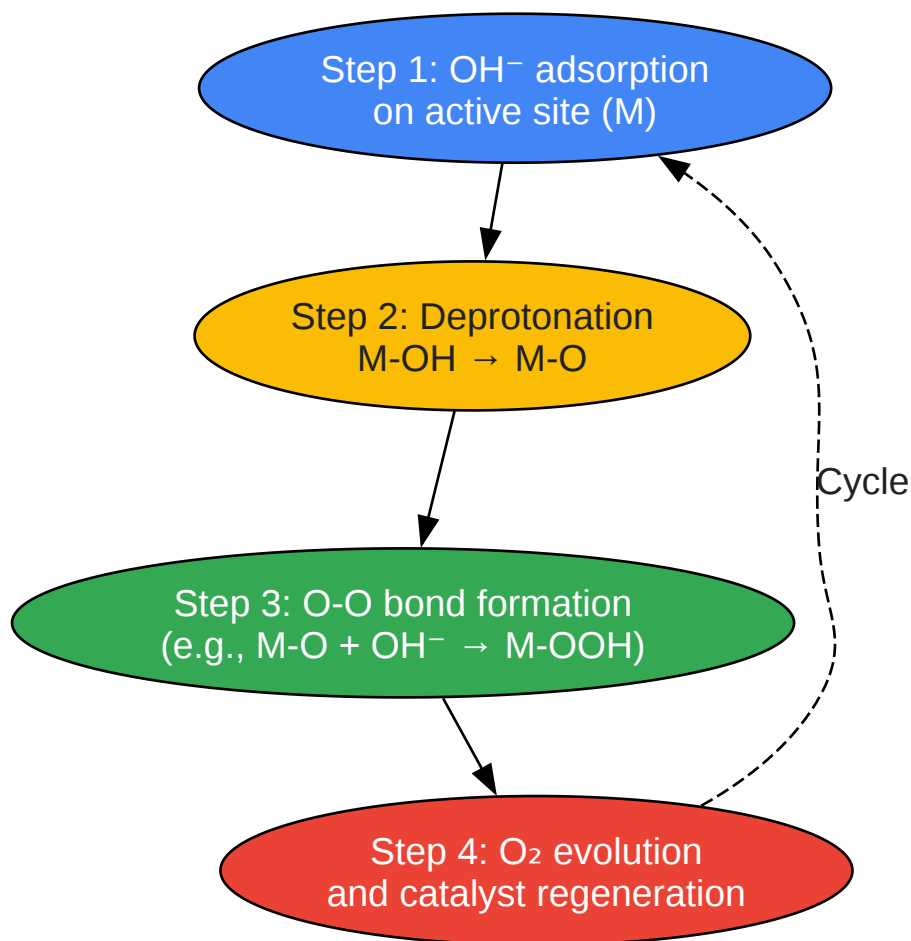
### Protocol 2: Electrochemical Characterization of the Supercapacitor<sup>[1][2]</sup>

- **Cyclic Voltammetry (CV):** Perform CV scans at various scan rates (e.g., 5-100 mV/s) within a defined potential window to evaluate the capacitive behavior.
- **Galvanostatic Charge-Discharge (GCD):** Conduct GCD tests at different current densities to calculate the specific capacitance, energy density, and power density.
- **Electrochemical Impedance Spectroscopy (EIS):** Measure EIS in a frequency range (e.g., 0.01 Hz to 100 kHz) to analyze the internal resistance and ion diffusion kinetics of the electrode.
- **Cyclic Stability Test:** Perform repeated GCD cycles (e.g., 10,000 cycles) at a constant current density to assess the long-term performance and capacitance retention.

## Visualization: Supercapacitor Workflow





Electrocatalytic Oxygen Evolution Reaction (OER) on  $\text{CrFeO}_3$ 

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